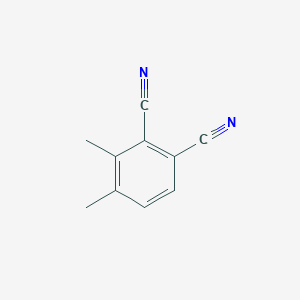

![molecular formula C15H9ClN2O3 B3036644 3-[(E)-(4-chloro-3-nitrophenyl)methylidene]-1,3-dihydro-2H-indol-2-one CAS No. 391613-95-9](/img/structure/B3036644.png)

3-[(E)-(4-chloro-3-nitrophenyl)methylidene]-1,3-dihydro-2H-indol-2-one

Descripción general

Descripción

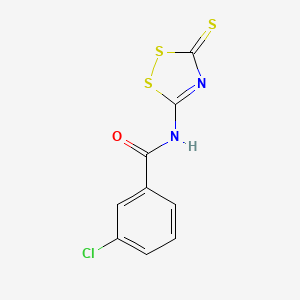

The compound “3-[(E)-(4-chloro-3-nitrophenyl)methylidene]-1,3-dihydro-2H-indol-2-one” is an organic compound. It contains a methylidene group, which is any part of a molecule that consists of two hydrogen atoms bound to a carbon atom, which is connected to the remainder of the molecule by a double bond .

Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions depending on the conditions. For instance, a similar compound underwent an asymmetric decarboxylative [3 + 2] cycloaddition with nitroolefins under the cooperative catalysis of a palladium complex and a chiral urea-tertiary amine .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

- Antimicrobial Properties : Compounds derived from indole-2,3-dione derivatives, including variations like 3-[(E)-(4-chloro-3-nitrophenyl)methylidene]-1,3-dihydro-2H-indol-2-one, have demonstrated promising results as eco-friendly fungicides and bactericides. These compounds exhibit growth-inhibiting potential against various fungal and bacterial strains. Their toxicity was also assessed in male albino rats, showing less toxicity compared to standard fungicides like Bavistin (Singh & Nagpal, 2005).

Chemical Synthesis and Characterization

- Solid-State Characterization : The synthesis of 4-substituted methylidene oxindoles, which include compounds like this compound, involves Knoevenagel condensation. The solid-state characterization using X-ray crystallography has provided insights into their crystal structures, highlighting the importance of interactions in determining structural formations (Tizzard et al., 2013).

Advanced Applications

- Photoinduced Intramolecular Reactions : Research on similar compounds shows that photoinduced intramolecular bifurcate hydrogen bonds can occur. This has implications in the field of photochemistry and could potentially be applicable to the study of this compound derivatives (Sigalov et al., 2017).

Photophysical Properties

- Electrochemical Fluorescence Switching : Research on polymethine dyes has demonstrated the possibility of reversible electrochemical fluorescence switching in the near-infrared region. This technique, using compounds structurally similar to this compound, could be explored for new applications in fluorescence-based technologies (Seo et al., 2014).

Anticancer Research

- Potential Anticancer Activity : There is ongoing research into compounds structurally related to this compound for their anticancer properties. These compounds have been evaluated for their antimitotic activity and cytotoxicity against various cancer cell lines, showing promising results in specific cases (Buzun et al., 2021).

Direcciones Futuras

The future research directions for this compound could include further exploration of its potential biological activities, as well as the development of new synthesis methods. For instance, a similar compound showed promising chemoprotective properties against cisplatin-induced organ damage, suggesting potential applications in the field of medicine .

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .

Pharmacokinetics

A series of similar compounds have been assessed for their drug likeness and admet properties using computational analysis . They showed optimal drug scores and negligible toxicities and satisfied Lipinski’s rule of five , which suggests good bioavailability.

Result of Action

Indole derivatives are known to have diverse biological activities .

Propiedades

IUPAC Name |

(3E)-3-[(4-chloro-3-nitrophenyl)methylidene]-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN2O3/c16-12-6-5-9(8-14(12)18(20)21)7-11-10-3-1-2-4-13(10)17-15(11)19/h1-8H,(H,17,19)/b11-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHKDAHPCWFOZDP-YRNVUSSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)/C(=C\C3=CC(=C(C=C3)Cl)[N+](=O)[O-])/C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(E)-1-(3,5-Dimethylpyrazol-1-yl)propan-2-ylideneamino]aniline](/img/structure/B3036562.png)

![2-amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one](/img/structure/B3036566.png)

![2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-one](/img/structure/B3036568.png)